Cyclopentanethiol Acetate: A Comprehensive Technical Profile
Cyclopentanethiol Acetate: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanethiol acetate, also known as S-cyclopentyl ethanethioate or acetylmercaptocyclopentane, is an organosulfur compound belonging to the thioester class. While not as extensively studied as other sulfur-containing molecules, its unique chemical properties make it a compound of interest in various fields, including organic synthesis and potentially as a building block for novel therapeutic agents. This technical guide provides a detailed overview of the chemical profile, structure, and experimental data related to cyclopentanethiol acetate, compiled to aid researchers in their scientific endeavors.
Chemical Profile and Structure
The fundamental chemical and physical properties of cyclopentanethiol acetate are summarized below. These data points are crucial for its handling, characterization, and application in experimental settings.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | S-cyclopentyl ethanethioate | |
| Synonyms | Cyclopentanethiol acetate, Acetylmercaptocyclopentane | [1] |
| CAS Number | 89896-84-4 | [1] |
| Molecular Formula | C7H12OS | [2] |
| Molecular Weight | 144.23 g/mol | [2] |
| Appearance | Predicted to be a colorless liquid | |
| Boiling Point | 195-196 °C (lit.) | |
| Refractive Index (n20/D) | 1.495 (lit.) |
Chemical Structure
The structure of cyclopentanethiol acetate consists of a cyclopentyl group attached to the sulfur atom of a thioacetate moiety.
Figure 1: Chemical structure of Cyclopentanethiol Acetate.
Experimental Protocols
While specific, published experimental protocols for the synthesis and analysis of cyclopentanethiol acetate are scarce, the following sections provide detailed, generalized methodologies based on standard organic chemistry techniques for the preparation and characterization of thioacetates.
Synthesis of Cyclopentanethiol Acetate
A plausible and common method for the synthesis of cyclopentanethiol acetate is the acetylation of its corresponding thiol, cyclopentanethiol. Two general protocols are provided below.
3.1.1. Synthesis via Acetylation with Acetic Anhydride
This method involves the reaction of cyclopentanethiol with acetic anhydride, often in the presence of a catalyst.
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Materials:
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Cyclopentanethiol
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Acetic anhydride
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Pyridine (or another suitable base/catalyst)
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Diethyl ether (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanethiol in a suitable solvent such as diethyl ether or dichloromethane.
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Add an equimolar amount of pyridine to the solution.
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Cool the mixture in an ice bath (0 °C).
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Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopentanethiol acetate.
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Purify the crude product by vacuum distillation or column chromatography.
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3.1.2. Synthesis via Acetylation with Acetyl Chloride
This method utilizes the more reactive acetyl chloride and is typically performed in the presence of a non-nucleophilic base.
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Materials:
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Cyclopentanethiol
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Acetyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Saturated ammonium chloride solution
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Anhydrous sodium sulfate
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentanethiol and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of acetyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. A precipitate of triethylammonium chloride will form.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Filter the reaction mixture to remove the triethylammonium chloride precipitate.
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Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting crude cyclopentanethiol acetate can be purified by vacuum distillation.
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Analytical Characterization
The following are predicted analytical data for cyclopentanethiol acetate based on typical values for similar compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR): The proton NMR spectrum of cyclopentanethiol acetate is expected to show the following signals:
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A multiplet in the range of 3.5-4.0 ppm corresponding to the proton on the carbon atom attached to the sulfur (CH-S).
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A singlet around 2.3-2.4 ppm corresponding to the three protons of the acetyl group (CH3-C=O).
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Multiplets in the range of 1.5-2.1 ppm corresponding to the eight protons of the cyclopentyl ring.
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13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is expected to exhibit the following peaks:
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A peak in the range of 195-200 ppm for the carbonyl carbon of the thioester (C=O).
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A peak around 45-50 ppm for the carbon of the cyclopentyl ring attached to the sulfur atom (CH-S).
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A peak around 30-35 ppm for the methyl carbon of the acetyl group (CH3-C=O).
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Peaks in the range of 25-35 ppm for the remaining carbons of the cyclopentyl ring.
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3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of cyclopentanethiol acetate is expected to show a strong, characteristic absorption band for the thioester carbonyl group.
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C=O stretch: A strong absorption band is expected in the range of 1690-1715 cm-1 .
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C-S stretch: A weaker absorption may be observed in the region of 600-800 cm-1 .
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C-H stretch (sp3): Strong absorptions are expected just below 3000 cm-1 .
3.2.3. Mass Spectrometry (MS)
In electron ionization mass spectrometry, cyclopentanethiol acetate is expected to show a molecular ion peak (M+) at m/z = 144. Common fragmentation patterns for thioesters include:
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Loss of the cyclopentyl radical ([M - C5H9]+) resulting in a peak at m/z = 59 .
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Loss of the acetyl radical ([M - COCH3]+) resulting in a peak at m/z = 101 .
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A prominent peak corresponding to the acetyl cation ([CH3CO]+) at m/z = 43 .
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A peak corresponding to the cyclopentyl cation ([C5H9]+) at m/z = 69 .
Visualizations
Experimental Workflow: Synthesis of Cyclopentanethiol Acetate
The following diagram illustrates a typical laboratory workflow for the synthesis of cyclopentanethiol acetate from cyclopentanethiol and acetic anhydride.
Caption: Synthesis workflow for cyclopentanethiol acetate.
Biological Context: The Role of Thioesters in Metabolism
While no specific biological signaling pathways involving cyclopentanethiol acetate have been documented, thioesters as a class are central to numerous metabolic processes. The most prominent example is Acetyl-CoA, a key thioester that serves as a hub in cellular metabolism. The following diagram illustrates the central role of Acetyl-CoA.
Caption: Central role of the thioester Acetyl-CoA in metabolism.
Safety and Handling
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.
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Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
This guide provides a foundational understanding of cyclopentanethiol acetate. As research into this and similar molecules progresses, more detailed information on its properties, synthesis, and potential applications will undoubtedly become available.
